molecular formula C20H21O3P B12539053 Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester CAS No. 653585-03-6

Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester

Cat. No.: B12539053
CAS No.: 653585-03-6
M. Wt: 340.4 g/mol
InChI Key: XPGPRMIEOXIIEP-UHFFFAOYSA-N
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Description

Key Differences:

  • Aromatic Complexity : The 1-naphthalenyl and phenylmethoxy groups in the target compound confer greater steric bulk and π-conjugation than simpler aryl or alkyl substituents.
  • Electronic Effects : The phenylmethoxy group’s electron-donating methoxy moiety contrasts with electron-withdrawing groups (e.g., nitro in ), altering charge distribution.
  • Synthetic Utility : Compared to acyclic derivatives (e.g., ), the rigid naphthalene system may facilitate asymmetric catalysis or coordination chemistry.

This compound’s hybrid aromatic-ether-phosphinic structure positions it as a versatile intermediate in organophosphorus synthesis, particularly for applications requiring tailored steric and electronic profiles.

Properties

CAS No.

653585-03-6

Molecular Formula

C20H21O3P

Molecular Weight

340.4 g/mol

IUPAC Name

1-[ethoxy(phenylmethoxymethyl)phosphoryl]naphthalene

InChI

InChI=1S/C20H21O3P/c1-2-23-24(21,16-22-15-17-9-4-3-5-10-17)20-14-8-12-18-11-6-7-13-19(18)20/h3-14H,2,15-16H2,1H3

InChI Key

XPGPRMIEOXIIEP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COCC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthesis Route Analysis

The compound is synthesized via direct esterification of the corresponding phosphinic acid or its chloride with ethanol under catalytic conditions. Key steps include:

  • Preparation of the phosphinic acid precursor : Typically derived from naphthalene derivatives or via cross-coupling reactions.
  • Esterification : Conversion of the phosphinic acid to its ethyl ester using alcohols and catalysts.

Direct Esterification of Phosphinic Acids

Phosphinic acids resist conventional esterification due to their stability. However, microwave (MW)-assisted reactions or acid/base catalysis enable efficient esterification.

Traditional Catalytic Methods

Patents describe esterification using basic catalysts (e.g., CaO, Zn dust, di-butyl tin oxide) or acidic catalysts (e.g., p-toluenesulfonic acid) under high temperatures (160–250°C) for 2–7 days. For example:

  • Example IV : Reaction of a C₉ olefin-derived phosphinic acid with 2-ethylhexyl alcohol and 2.6% CaO at 193–211°C yielded 87% ester.
  • Phenol esterification : Phosphinic acid reacted with phenol and p-toluenesulfonic acid at 185–250°C for 164 hours to achieve 60% yield.
Microwave-Assisted Esterification

MW irradiation reduces reaction times and improves yields. Phenyl-H-phosphinic acid reacted with ethanol at 160–200°C (15:1 alcohol ratio) in a flow reactor achieved 73–90% yields within 40–67 minutes.

Ionic Liquid (IL) Catalysis

The ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) enhances nucleophilicity. At 140–160°C, phosphinic acids reacted with ethanol to form esters in 85–90% yields , with shorter reaction times compared to traditional methods.

Comparative Analysis of Esterification Conditions

Method Catalyst Temperature (°C) Time Yield (%) Reference
Traditional heating CaO 193–211 40 hours 87
Microwave (batch) None 160–200 42–72 hours 12–90
Microwave (flow) [bmim][PF₆] 140–160 40–67 mins 85–90
Acid-catalyzed (phenol) p-Toluenesulfonic acid 185–250 164 hours 60

Precursor Synthesis and Functionalization

Phosphinic Acid Precursors

The phosphinic acid core is often synthesized via:

  • Pd-catalyzed cross-coupling : Aryl halides react with anilinium hypophosphite under palladium catalysis to form p-aminophenyl H-phosphinic acids, later protected or esterified.
  • Naphthalene Derivatives : Brominated naphthalene precursors (e.g., 1,8-dibromomethylene-4-benzyloxynaphthalene) undergo substitution reactions to introduce the phosphinic acid moiety.

Protection and Deprotection Strategies

  • Silylation : Bis(trimethylsilyl) phosphonite activates phosphinic acids for nucleophilic substitution.
  • Esterification : Ethanol reacts with the phosphinic acid under basic conditions (e.g., NaOEt) or acidic catalysis.

Purification and Characterization

Post-reaction purification involves:

  • Solvent extraction : Separation of organic and aqueous phases.
  • Recrystallization : From C₁–C₆ alcohols, dichloromethane, or ethyl acetate.
  • Chromatography : Column chromatography (e.g., cyclohexane/ethyl acetate) for impure samples.

Characterization relies on ¹H, ¹³C, and ³¹P NMR , IR spectroscopy , and mass spectrometry to confirm the ester’s structure.

Challenges and Optimization

  • High temperatures : Traditional methods require 160–250°C, increasing energy costs and safety risks.
  • Catalyst efficiency : Basic catalysts (e.g., CaO) may require stoichiometric amounts, complicating workup.
  • MW advantages : Flow MW reactors reduce reaction times and improve scalability.

Chemical Reactions Analysis

Biological Activity

Phosphinic acid derivatives, particularly those with complex structures like 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester , have garnered attention for their potential biological activities, especially as enzyme inhibitors. This article provides an overview of the synthesis, biological mechanisms, and specific applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a phosphinic acid functional group attached to an ethyl ester, with a unique phenylmethoxy group that enhances its lipophilicity. This structural feature contributes significantly to its biological activity by allowing better interaction with biological targets.

Property Description
Chemical Formula C15H17O2P
Molecular Weight 262.27 g/mol
Functional Groups Phosphinic acid, ether, aromatic hydrocarbons
Solubility Soluble in organic solvents; limited in water

Synthesis Methods

The synthesis of phosphinic acid derivatives like the ethyl ester can be achieved through various methods, including:

  • Condensation Reactions : Combining alcohols with phosphonates.
  • Silylation Techniques : Using silylation agents to activate the phosphinic component for further reactions.
  • Michael Addition : Involving the addition of phosphinic acids to activated double bonds to create complex structures.

These methods not only facilitate the synthesis of the desired compound but also ensure high yields and purity.

Enzyme Inhibition

Phosphinic acid derivatives are recognized for their ability to act as enzyme inhibitors, particularly against serine proteases and phosphatases. The mechanism of action often involves mimicking phosphate esters, which are common substrates for these enzymes.

  • Serine Proteases : These enzymes are critical in various biological processes, including digestion and immune responses. Phosphinic acids can inhibit their activity by binding to the active site.
  • Phosphatases : Inhibition of these enzymes can affect signal transduction pathways, making phosphinic acids valuable in cancer research and treatment.

Case Studies

  • Cytotoxicity Studies : Research comparing the cytotoxic effects of phosphinic acid derivatives on various cell lines has shown that certain derivatives can selectively inhibit tumor cell growth without affecting normal cells. For instance, studies indicated that compounds similar to 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester demonstrated significant growth inhibition in cancer cell lines while sparing healthy cells .
  • Mechanistic Investigations : A study highlighted that the alkylating activity of phosphinic compounds correlates with their biological effects on DNA synthesis and cell viability. The rapid action of these compounds on DNA suggests potential applications in cancer therapies where quick intervention is necessary .

Research Findings

Recent studies have provided insights into the pharmacological potential of phosphinic acid derivatives:

  • Inhibition Profiles : Specific derivatives have been shown to possess varying degrees of inhibitory activity against different enzymes, indicating a need for structure-activity relationship (SAR) studies to optimize efficacy.
  • Toxicological Assessments : Evaluations indicate that while acute toxicity is a concern at high concentrations, many phosphinic acids exhibit low toxicity profiles at therapeutic doses .

Scientific Research Applications

Scientific Research Applications

Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester has several notable applications across different fields:

  • Organic Synthesis : It serves as a reagent in organic synthesis and as a catalyst in various reactions due to its phosphinic acid group.
  • Drug Design : The compound is investigated for its potential as a bioisosteric group in drug design, mimicking the behavior of natural phosphates. Its ability to form strong bonds with metal ions makes it effective in inhibiting metalloproteases.
  • Therapeutic Development : It has been explored for developing metalloprotease inhibitors and other therapeutic agents due to its biological activity.

The biological activity of phosphinic acid derivatives has been extensively studied, revealing significant pharmacological effects:

Activity Type Mechanism of Action Reference
AntimicrobialInhibition of bacterial cell wall synthesis
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study indicated that phosphinic acid derivatives exhibit potent antimicrobial activity against resistant bacterial strains. Modifications to the structure enhanced solubility and bioavailability, leading to improved efficacy against Escherichia coli and Staphylococcus aureus.
  • Anti-inflammatory Mechanism : Research highlighted the role of phosphinic acid esters in modulating inflammatory pathways by inhibiting NF-kB activation in LPS-stimulated macrophages.
  • Anticancer Activity : Investigations revealed that these compounds induce apoptosis in various cancer cell lines through caspase activation pathways, suggesting their potential utility in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Phosphinic Acid Esters

Structural Analogues

Compound A shares structural similarities with other phosphinic acid esters but differs in substituent complexity:

  • Ethyl Methylphosphinate (): Simplest analogue with methyl and ethyl groups. Lacks aromaticity, resulting in lower molecular weight (MW: 122.08 g/mol vs. ~330 g/mol for Compound A ) and reduced steric hindrance .
  • Diphenylphosphinic Acid Esters (): Feature phenyl groups instead of naphthalenyl. For example, methyl diphenylphosphinate (1a) hydrolyzes faster (1 h) than its ethyl counterpart (1b, 8 h), indicating ester chain length impacts hydrolysis kinetics .
  • (2,4,6-Trimethylbenzoyl)Phenylphosphinic Acid Ethyl Ester (): Contains bulky trimethylbenzoyl and phenyl groups. Its synthesis requires stringent purification to achieve >99% purity, suggesting Compound A may need similar optimization due to its naphthalenyl substituent .

Reactivity and Stability

  • Hydrolysis Rates : Ethyl esters generally hydrolyze slower than methyl esters due to steric effects. For instance, ethyl diphenylphosphinate (1b) requires 8 h for complete hydrolysis versus 1 h for methyl diphenylphosphinate (1a) . Compound A , with its bulky substituents, likely exhibits even slower hydrolysis, enhancing stability in aqueous environments.
  • Transesterification: Methyl diphenylphosphinate undergoes alcoholysis with pentanol (Table 5, ), a reaction Compound A may also participate in, albeit with modified kinetics due to its larger aromatic groups .

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Substituents Hydrolysis Time Key Applications Reference
Compound A 1-Naphthalenyl, (PhCH₂O)CH₂ >8 h* Enzyme inhibition, Catalysis
Ethyl Methylphosphinate Methyl, Ethyl <8 h Chemical warfare precursor
Methyl Diphenylphosphinate Phenyl, Methyl 1 h Transesterification studies
(2,4,6-TMB)Phenylphosphinic Acid Ethyl Ester Trimethylbenzoyl, Phenyl N/A Photopolymerization

*Estimated based on analogous ethyl esters.

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